molecular formula C16H9ClFNO2 B4567035 (4E)-2-(4-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one

(4E)-2-(4-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B4567035
M. Wt: 301.70 g/mol
InChI Key: NBZBYTRKXVDUEC-NTEUORMPSA-N
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Description

(4E)-2-(4-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C16H9ClFNO2 and its molecular weight is 301.70 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is 301.0305844 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one, due to its structural uniqueness, has been a subject of interest in the synthesis and characterization of novel heterocyclic compounds. Research has shown that such compounds can be synthesized with good yields and exhibit interesting structural properties. For instance, derivatives of triazole and thiadiazole have been synthesized and characterized, revealing insights into their crystal structure, molecular geometry, and chemical reactivity through various spectroscopic and X-ray diffraction techniques (Ahmed et al., 2020; Shukla et al., 2014; Bekircan et al., 2015).

Molecular Interactions and Properties

Studies have also focused on understanding the molecular interactions and properties of related compounds. For example, research into triazole derivatives has explored the π-hole tetrel bonding interactions, offering insights into the nucleophilic/electrophilic nature of certain functional groups and how these influence interaction energy (Ahmed et al., 2020). Additionally, the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles have been analyzed, contributing to a deeper understanding of their structural behavior and potential applications (Shukla et al., 2014).

Bioactive Potential

While directly relevant research on 2-(4-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one might be limited, related studies indicate the potential for bioactive applications. Compounds derived from similar structures have been investigated for their lipase and α-glucosidase inhibition, suggesting their utility in designing new therapeutic agents (Bekircan et al., 2015).

Properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-12-5-3-11(4-6-12)15-19-14(16(20)21-15)9-10-1-7-13(18)8-2-10/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZBYTRKXVDUEC-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-2-(4-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one
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(4E)-2-(4-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 5
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(4E)-2-(4-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one

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